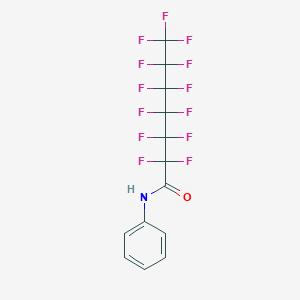
Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- is a fluorinated organic compound. It belongs to the class of fatty amides, which are carboxylic acid amide derivatives of fatty acids formed from a fatty acid and an amine . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and resistance to solvents and chemicals.
Preparation Methods
The synthesis of Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- typically involves the reaction of a fluorinated heptanoic acid derivative with aniline (phenylamine). The reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize the process .
Chemical Reactions Analysis
Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts
Scientific Research Applications
Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the interactions of fluorinated molecules with biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: The compound is used in the production of high-performance materials, such as coatings and polymers, due to its chemical resistance and thermal stability
Mechanism of Action
The mechanism of action of Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function. This interaction can affect various biological pathways, making the compound useful in studying protein-ligand interactions and other biochemical processes .
Comparison with Similar Compounds
Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- can be compared with other similar fluorinated compounds, such as:
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Another fluorinated compound with similar chemical properties.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Used in surface functionalization and nanomaterial synthesis.
3-Perfluorohexyl-1,2-epoxypropane: Known for its high chemical stability and resistance. The uniqueness of Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- lies in its amide structure combined with a high degree of fluorination, which imparts distinct chemical and physical properties .
Properties
CAS No. |
315237-99-1 |
|---|---|
Molecular Formula |
C13H6F13NO |
Molecular Weight |
439.17 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenylheptanamide |
InChI |
InChI=1S/C13H6F13NO/c14-8(15,7(28)27-6-4-2-1-3-5-6)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-5H,(H,27,28) |
InChI Key |
KPLDLSBCKNWOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)


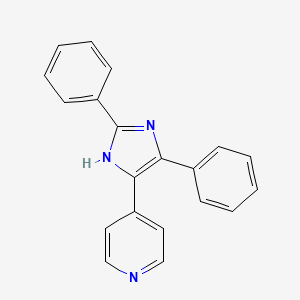
![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
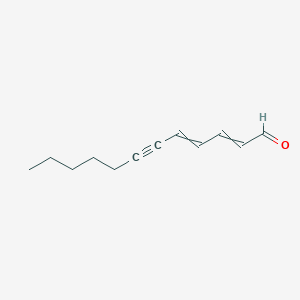
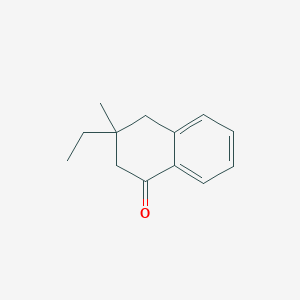
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
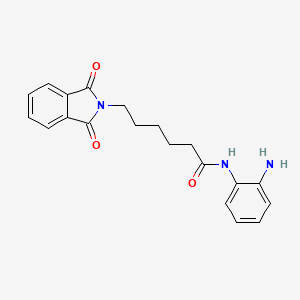
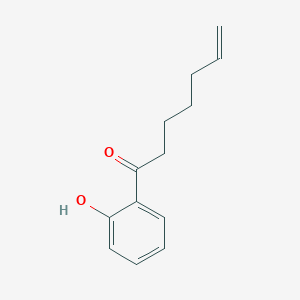


![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)

